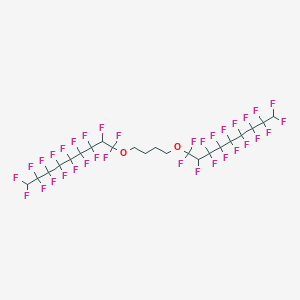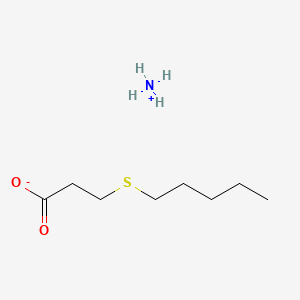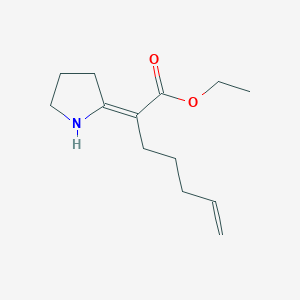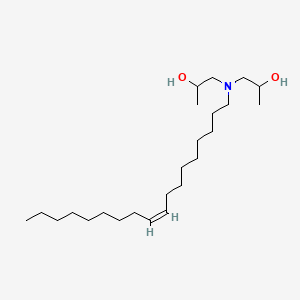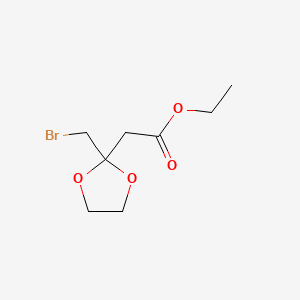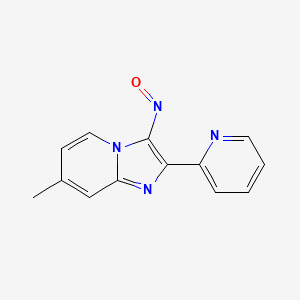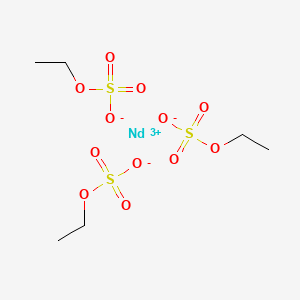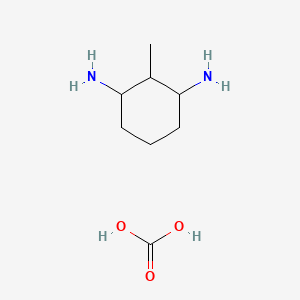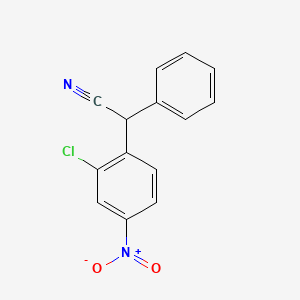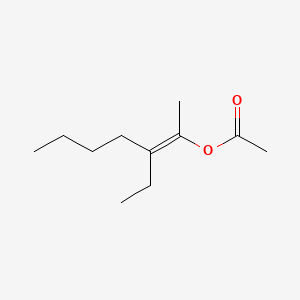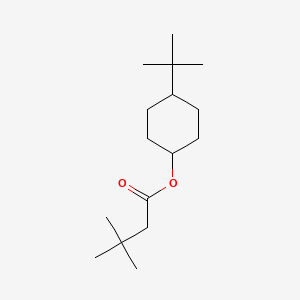
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a diethoxyphosphoryl group and a dimethoxyphenyl group attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce phosphonate alcohols.
Applications De Recherche Scientifique
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a mimic of phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate-containing substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethylphenyl)acrylate
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both diethoxyphosphoryl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Propriétés
Numéro CAS |
14656-26-9 |
|---|---|
Formule moléculaire |
C17H25O7P |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
ethyl (E)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25O7P/c1-6-22-17(18)16(25(19,23-7-2)24-8-3)12-13-9-10-14(20-4)15(11-13)21-5/h9-12H,6-8H2,1-5H3/b16-12+ |
Clé InChI |
CRKMCAWVSBUKPJ-FOWTUZBSSA-N |
SMILES isomérique |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/P(=O)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


